Protiofate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protiofate involves the esterification of 3,4-dihydroxy-2,5-thiophenedicarboxylic acid with propanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Protiofate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Protiofate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the treatment of yeast infections due to its antimycotic activity.
Industry: Employed in the production of antifungal agents and other pharmaceuticals
Mechanism of Action
Protiofate exerts its effects by inhibiting the growth of fungal cells. It targets the cell membrane of fungi, disrupting its integrity and leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of essential membrane components .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- Thiophene-2,5-dicarboxylic acid
Uniqueness
Protiofate is unique due to its dual hydroxyl and ester functional groups, which contribute to its specific antimycotic properties. Unlike other thiophene carboxylic acids, this compound’s structure allows it to effectively interact with fungal cell membranes, making it a potent antifungal agent .
Properties
CAS No. |
58416-00-5 |
---|---|
Molecular Formula |
C12H16O6S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
dipropyl 3,4-dihydroxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O6S/c1-3-5-17-11(15)9-7(13)8(14)10(19-9)12(16)18-6-4-2/h13-14H,3-6H2,1-2H3 |
InChI Key |
GUFHWUFYAOUKTI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O |
Appearance |
Solid powder |
58416-00-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Protiofate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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